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Compound Name: 5-Iodo-2,3-dimethoxypyridine

Cat. No.: B1390081 Get Quote

Introduction: The Significance of Halogenated
Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to

its presence in numerous natural products and synthetic compounds with diverse biological

and physical properties. The introduction of halogen atoms, particularly iodine, onto the

pyridine ring profoundly influences the molecule's steric and electronic characteristics. This, in

turn, dictates its intermolecular interactions, crystal packing, and ultimately, its macroscopic

properties. Understanding the precise three-dimensional arrangement of these molecules in

the solid state through single-crystal X-ray diffraction is paramount for rational drug design, the

development of novel catalysts, and the engineering of advanced materials.

This guide provides an in-depth comparison of the X-ray crystal structures of two distinct

halogenated pyridine derivatives: 2-amino-5-iodopyridinium bromide and 3-amino-5-bromo-2-

iodopyridine. By examining their crystallographic data, we will elucidate the subtle yet

significant impact of substituent patterns and ionic character on their solid-state architecture.

Experimental Protocol: Unveiling the Molecular
Architecture via Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that bridges

chemical synthesis and advanced physical analysis. The following protocol outlines the
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fundamental steps involved in single-crystal X-ray diffraction, a technique that allows for the

unambiguous determination of atomic positions in a crystalline solid.

Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound. For the

compounds discussed herein, the following synthetic approaches were employed:

2-amino-5-iodopyridinium bromide was synthesized by dissolving 2-amino-5-iodopyridine in

concentrated hydrobromic acid. Slow evaporation of the solvent over several weeks yielded

pale-yellow, diffraction-quality crystals[1]. The acidic conditions protonate the pyridine

nitrogen, forming the pyridinium cation, which then co-crystallizes with the bromide anion.

This method highlights the importance of controlling crystallization conditions to obtain single

crystals suitable for X-ray analysis.

3-amino-5-bromo-2-iodopyridine was prepared through the reaction of 3-amino-5-

bromopyridine with N-iodosuccinimide in the presence of acetic acid[2][3]. This electrophilic

iodination reaction specifically targets the position ortho to the amino group. Single crystals

were obtained by slow evaporation from a chromatography fraction, demonstrating a

common technique for purifying and crystallizing organic compounds.

Data Collection and Structure Solution
A carefully selected single crystal is mounted on a goniometer and cooled to a low temperature

(typically 100 K) to minimize thermal vibrations of the atoms, which leads to a more precise

structure determination. The crystal is then bombarded with a monochromatic X-ray beam. As

the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific

pattern of spots. The intensities and positions of these diffracted spots are recorded by a

detector.

This diffraction data is then processed to solve the "phase problem" and generate an initial

electron density map of the unit cell. This map reveals the positions of the atoms, which are

then refined to obtain the final, highly accurate molecular structure.

Visualizing the Experimental Workflow
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The following diagram illustrates the key stages of determining a crystal structure, from

synthesis to final structural analysis.

Synthesis & Crystallization X-ray Diffraction Structural Analysis

Chemical Synthesis Purification Single Crystal Growth Crystal MountingSelect Crystal Data Collection Structure SolutionDiffraction Data Refinement & Validation Crystallographic Information File (CIF)Final Structure

Click to download full resolution via product page

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Crystal Structures
The following sections present the crystallographic data for our two case studies, highlighting

the key structural features and intermolecular interactions that govern their solid-state packing.

Case Study 1: 2-Amino-5-iodopyridinium bromide
The crystal structure of 2-amino-5-iodopyridinium bromide reveals a fascinating interplay of

strong hydrogen bonds and halogen bonds, driven by the ionic nature of the compound.

Molecular Structure of 2-Amino-5-iodopyridinium bromide

Caption: Key interactions in the 2-amino-5-iodopyridinium bromide crystal lattice.

Crystallographic Data for 2-Amino-5-iodopyridinium bromide
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Parameter Value

Chemical Formula C₅H₆IN₂⁺·Br⁻

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 8.339(3)

b (Å) 15.176(6)

c (Å) 6.786(3)

β (°) 109.13(2)

Volume (Å³) 810.9(5)

Z 4

Key Interactions N-H···Br hydrogen bonds, C-I···Br halogen bond

The pyridinium ring is essentially planar, with the iodine atom slightly displaced from this

plane[1]. The crystal packing is dominated by an extensive network of hydrogen bonds where

the pyridinium (N-H) and amino (N-H) groups act as hydrogen bond donors to the bromide

anion acceptor[1]. Furthermore, a notable Type II halogen bond is observed between the iodine

atom and the bromide ion (d(I···Br) = 3.88 Å)[1]. These strong, directional interactions lead to

the formation of layers within the crystal structure.

Case Study 2: 3-Amino-5-bromo-2-iodopyridine
In contrast to the ionic nature of the first example, 3-amino-5-bromo-2-iodopyridine is a neutral

molecule. This profoundly affects its intermolecular interactions and crystal packing.

Molecular Structure of 3-Amino-5-bromo-2-iodopyridine

Caption: The molecular structure of 3-amino-5-bromo-2-iodopyridine.

Crystallographic Data for 3-Amino-5-bromo-2-iodopyridine
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Parameter Value

Chemical Formula C₅H₄BrIN₂

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 4.0983(12)

b (Å) 15.172(4)

c (Å) 12.038(3)

β (°) 90.152(5)

Volume (Å³) 748.5(3)

Z 4

Key Interactions N-H···N hydrogen bonds

The crystal structure of 3-amino-5-bromo-2-iodopyridine features chains of molecules linked by

intermolecular N-H···N hydrogen bonds[2][3]. The amino group of one molecule donates a

hydrogen bond to the pyridine nitrogen of an adjacent molecule. Unlike the previous example,

strong halogen bonding is not the dominant feature of the crystal packing, with the shortest

intermolecular I···I distances being around 4.09 Å[3]. This highlights how the presence of a

strong hydrogen bond acceptor (the pyridine nitrogen) can take precedence over halogen

bonding in directing the supramolecular assembly.

Comparative Discussion
The two case studies presented here offer a clear illustration of how chemical modifications to

the pyridine ring dictate the resulting solid-state structure.
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Feature
2-Amino-5-iodopyridinium
bromide

3-Amino-5-bromo-2-
iodopyridine

Ionic Character
Ionic salt (pyridinium cation,

bromide anion)
Neutral molecule

Primary Interaction
Strong N-H···Br hydrogen

bonds
N-H···N hydrogen bonds

Halogen Bonding
Present and significant (C-

I···Br)
Weak or absent

Crystal Packing Layered structure Chain structure

The protonation of the pyridine nitrogen in 2-amino-5-iodopyridinium bromide creates a strong

positive charge that, in conjunction with the amino group, forms a powerful hydrogen-bond

donating motif. The bromide anion serves as an effective acceptor for these hydrogen bonds,

leading to a robust, layered packing arrangement. The presence of the bromide anion also

facilitates a notable halogen bond with the iodine atom.

In contrast, the neutral 3-amino-5-bromo-2-iodopyridine molecule relies on the inherent basicity

of the pyridine nitrogen to act as a hydrogen bond acceptor for the amino group of a

neighboring molecule. This results in a chain-like propagation of the molecules in the crystal

lattice. The absence of a suitable halogen bond acceptor and the presence of a competing,

strong hydrogen bonding interaction diminish the role of halogen bonding in the overall crystal

packing.

Conclusion
This comparative guide demonstrates the profound influence of chemical functionality on the

crystal engineering of halogenated pyridine derivatives. The choice of substituents and the

resulting ionic or neutral character of the molecule are critical determinants of the

intermolecular interactions that govern solid-state packing. A thorough understanding of these

principles, derived from detailed X-ray crystallographic analysis, is indispensable for the

targeted design of new molecules with desired physicochemical properties for applications in

pharmacology and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Salts of 2-amino-5-iodopyridinium - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. scispace.com [scispace.com]

To cite this document: BenchChem. [A Comparative Guide to the Crystal Structures of
Halogenated Pyridine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1390081#x-ray-crystal-structure-of-5-iodo-2-3-
dimethoxypyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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